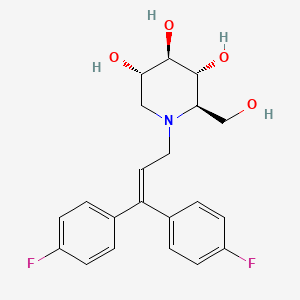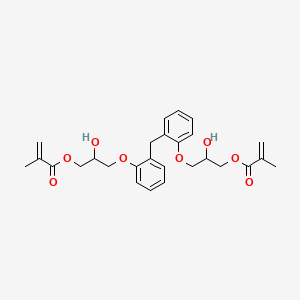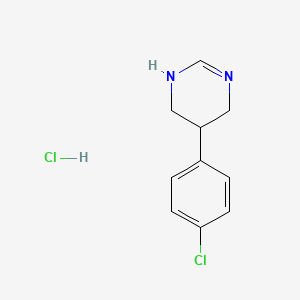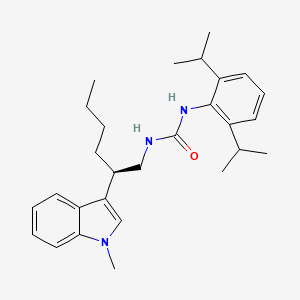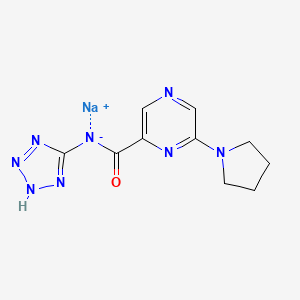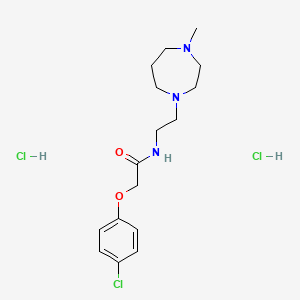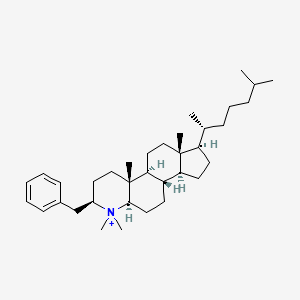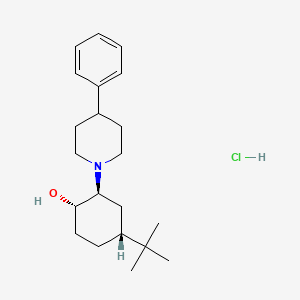
Dilauramidoglutamide lysine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dilauramidoglutamide lysine is a novel peptide-based gemini surfactant. It is composed of a glutamic acid–lysine–glutamic acid peptide with two dodecyl chains attached to the terminals. This compound has garnered significant attention due to its unique structure and superior physicochemical properties compared to conventional surfactants .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dilauramidoglutamide lysine involves the construction of a glutamic acid–lysine–glutamic acid peptide, followed by the attachment of two dodecyl chains to the terminals. The exact synthetic routes and reaction conditions are typically proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale peptide synthesis techniques. These methods often involve automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The industrial production focuses on optimizing the yield and purity while minimizing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Dilauramidoglutamide lysine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Applications De Recherche Scientifique
Dilauramidoglutamide lysine has a wide range of scientific research applications, including:
Mécanisme D'action
Dilauramidoglutamide lysine exerts its effects through its unique structure, which allows it to efficiently self-assemble at low concentrations. This self-assembly leads to the formation of stable nanoemulsions and cubosomes. The molecular targets and pathways involved include the interaction with hydrophobic bioactive molecules, leading to improved dispersion stability and reduced crystallinity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium dilauramidoglutamide lysine: A similar compound with slight variations in the peptide structure.
Other gemini surfactants: Compounds with two hydrophilic heads and two hydrophobic tails separated by a spacer chain.
Uniqueness
This compound is unique due to its specific peptide structure and the presence of two dodecyl chains. This structure provides it with superior emulsifying properties and the ability to form stable nanoemulsions and cubosomes at low concentrations .
Propriétés
Numéro CAS |
854278-75-4 |
|---|---|
Formule moléculaire |
C40H72N4O10 |
Poids moléculaire |
769.0 g/mol |
Nom IUPAC |
(2S)-2,6-bis[[(4S)-4-carboxy-4-(dodecanoylamino)butanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H72N4O10/c1-3-5-7-9-11-13-15-17-19-24-35(46)43-32(39(51)52)26-28-34(45)41-30-22-21-23-31(38(49)50)42-37(48)29-27-33(40(53)54)44-36(47)25-20-18-16-14-12-10-8-6-4-2/h31-33H,3-30H2,1-2H3,(H,41,45)(H,42,48)(H,43,46)(H,44,47)(H,49,50)(H,51,52)(H,53,54)/t31-,32-,33-/m0/s1 |
Clé InChI |
QSPSHAXZIXJLFB-ZDCRTTOTSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCCCCCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-O-[2-[4-(4-benzhydrylpiperazin-1-yl)phenyl]ethyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)pyridin-3-yl]-1,4-dihydropyridine-3,5-dicarboxylate;(E)-but-2-enedioic acid](/img/structure/B12765454.png)
